Structural and Regulatory Differentiation: Asymmetric vs. Symmetric C5 Phthalates
Isopentyl pentyl phthalate is an asymmetric dialkyl phthalate, possessing one linear pentyl and one branched isopentyl group [1]. This contrasts with its symmetric C5 analogs: di-n-pentyl phthalate (DnPP), which has two linear chains, and diisopentyl phthalate (DiPP), which has two branched chains [2]. This structural difference is a primary driver of its distinct physical properties and its unique inclusion on the ECHA Candidate List as an SVHC due to reproductive toxicity, a classification it shares with DiPP and DnPP but with a distinct CAS and EC number [3].
| Evidence Dimension | Chemical Structure and Regulatory Status |
|---|---|
| Target Compound Data | Asymmetric ester (one linear C5, one branched C5); EC Number: 933-378-9 |
| Comparator Or Baseline | Di-n-pentyl phthalate (DnPP) is a symmetric linear ester; Diisopentyl phthalate (DiPP) is a symmetric branched ester. |
| Quantified Difference | N/A - Qualitative structural and regulatory difference. |
| Conditions | Structural analysis based on IUPAC nomenclature and REACH Candidate List. |
Why This Matters
The specific asymmetric structure is a key differentiator for procurement, as it is a distinct chemical entity with its own regulatory identity, material properties, and analytical reference standard.
- [1] PubChem. (2026). 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate. National Library of Medicine. View Source
- [2] Wikipedia. (2019). Isopentylpentylphthalat. View Source
- [3] European Chemicals Agency (ECHA). (2021). SCIP Factsheet. Candidate List of Substances of Very High Concern. View Source
